Minimal PEG1 Spacer Provides Shortest Possible Rigid-Alkyne Distance Among Bis-propargyl Linkers
Bis-propargyl-PEG1 features the shortest possible PEG chain length within the bis-propargyl family, containing only two ethylene glycol units . This minimal spacer imposes a rigid spatial constraint of approximately 4–6 Å between terminal alkyne groups, in stark contrast to longer variants like Bis-propargyl-PEG2 (3–4 units), PEG4 (4–5 units), or PEG8 (8–9 units) . For PROTAC design, linker length is a primary determinant of degradation efficiency, with even single-unit variations capable of altering DC50 values by orders of magnitude or completely ablating activity [1].
| Evidence Dimension | Linker length (PEG units) and spatial constraint |
|---|---|
| Target Compound Data | PEG1 (2 ethylene glycol units) |
| Comparator Or Baseline | Bis-propargyl-PEG2 (3–4 units), PEG4 (4–5 units), PEG8 (8–9 units) |
| Quantified Difference | Difference of 1–7 PEG units; correlates with altered ternary complex formation efficiency |
| Conditions | Structural analysis; literature correlation between PEG linker length and PROTAC degradation potency |
Why This Matters
The uniquely short PEG1 spacer is essential for applications requiring minimal spatial separation between conjugated moieties, a parameter that cannot be achieved with any longer bis-propargyl-PEG analog.
- [1] Gillingham D. Turning a pan-inhibitor into a selective degrader. University of Basel, 2024. View Source
